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Compound of Interest

Compound Name: LP-922761

Cat. No.: B15603262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of the dual

AAK1/BIKE inhibitor LP-922761 and other inhibitors targeting BMP-2-inducible kinase (BIKE).

The information presented is supported by available experimental data to assist researchers in

selecting appropriate tool compounds for their studies.

Introduction
Adaptor-associated kinase 1 (AAK1) and BMP-2-inducible kinase (BIKE), both members of the

Numb-associated kinase (NAK) family, are serine/threonine kinases that play crucial roles in

clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the adaptor

protein 2 (AP2) complex.[1][2][3][4] Their involvement in various physiological and pathological

processes, including neuropathic pain, viral entry, and cancer, has made them attractive targets

for therapeutic intervention.[5][6] LP-922761 has emerged as a potent dual inhibitor of both

AAK1 and BIKE.[7][8] This guide will compare its activity with that of other known BIKE

inhibitors.

Data Presentation: Quantitative Inhibitor Profiling
The following table summarizes the reported inhibitory activities of LP-922761 and other

compounds against AAK1 and BIKE.
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Compound Target(s) IC50 / Kd Assay Type Reference

LP-922761 AAK1 4.8 nM (IC50) Enzyme Assay [7][8]

7.6 nM (IC50) Cell Assay [8]

BIKE 24 nM (IC50) Enzyme Assay [8]

Compound 25A BIKE 68 nM (Kd) Binding Assay [5]

AAK1 71 nM (Kd) Binding Assay [5]

5Z-7-oxozeaenol BIKE Potent Binding KINOMEscan [5]

AAK1 Potent Binding KINOMEscan [5]

GAK Potent Binding KINOMEscan [5]

TAK1 8 nM (IC50) Enzyme Assay [5]

Lestaurtinib AAK1 High Affinity Thermal Shift

BIKE High Affinity Thermal Shift

Baricitinib BIKE High Affinity Thermal Shift

AZD7762 BIKE High Affinity Thermal Shift

Signaling Pathways
Both AAK1 and BIKE are key regulators of clathrin-mediated endocytosis (CME), a

fundamental process for internalizing cell surface receptors and other macromolecules. They

exert this control primarily through the phosphorylation of the AP2 adaptor complex. BIKE is

also implicated in the bone morphogenetic protein (BMP) signaling pathway, which is crucial for

bone formation and differentiation.[6][9]
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Figure 1. AAK1 and BIKE in Clathrin-Mediated Endocytosis.
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Figure 2. Role of BIKE in BMP Signaling.

Experimental Protocols
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The determination of inhibitor potency (IC50 or Kd) is critical for compound characterization. A

widely used method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) kinase assay.

Representative Protocol: LanthaScreen™ TR-FRET
Kinase Binding Assay
This protocol outlines the general steps for determining the IC50 of an inhibitor for AAK1 or

BIKE.

Materials:

Recombinant AAK1 or BIKE kinase

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

Test Inhibitor (e.g., LP-922761)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

TR-FRET compatible plate reader

Procedure:

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the

compounds in kinase buffer to achieve the desired final concentrations.

Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-

anti-Tag antibody in kinase buffer.

Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase

buffer.

Assay Assembly:
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Add the diluted test inhibitor to the wells of the 384-well plate.

Add the kinase/antibody mixture to all wells.

Add the tracer solution to all wells to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the binding reaction to reach equilibrium.

Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against

the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine

the IC50 value.
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Figure 3. TR-FRET Kinase Assay Workflow.

Conclusion
LP-922761 is a potent, dual inhibitor of AAK1 and BIKE, with low nanomolar IC50 values. Its

activity against both kinases makes it a valuable tool for investigating the roles of these kinases

in clathrin-mediated endocytosis and other signaling pathways. The selectivity profile of LP-
922761, showing a slight preference for AAK1 over BIKE, should be considered when

designing experiments. For studies requiring more selective inhibition of BIKE, other

compounds may need to be evaluated. The provided experimental protocol offers a standard

method for quantitatively assessing the potency of inhibitors against these and other kinases.

Researchers should always refer to the specific datasheets and literature for the most accurate

and up-to-date information on any given compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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